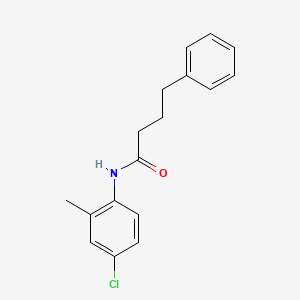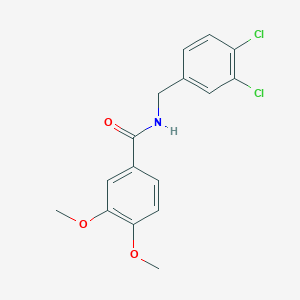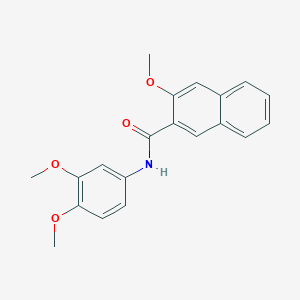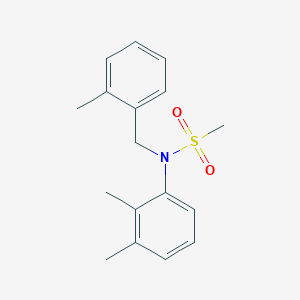
N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as DMOCO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMOCO is a heterocyclic compound that belongs to the family of coumarins, which are widely used in medicinal chemistry due to their diverse biological activities.
Wirkmechanismus
The mechanism of action of N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it has been proposed that its biological activities are mediated through the modulation of various cellular signaling pathways. N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are implicated in various diseases. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation, and the protection against oxidative stress. N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to modulate the activity of ion channels and receptors, which are involved in the regulation of neuronal activity and neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its easy synthesis, high stability, and low toxicity. However, its limited solubility in aqueous solutions and its potential to form aggregates may pose some challenges for its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide. One potential direction is the development of N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide-based materials with unique optical and electronic properties for applications in optoelectronics and sensing. Another direction is the elucidation of the molecular mechanisms underlying its biological activities, which may lead to the development of novel therapeutic strategies for various diseases. Finally, the exploration of the structure-activity relationship of N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide and its derivatives may lead to the development of more potent and selective compounds with improved pharmacological properties.
Synthesemethoden
N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide can be synthesized through a multi-step reaction starting from 3-methoxysalicylaldehyde and diethyl malonate. The synthesis involves the formation of a chromene ring through a Knoevenagel condensation reaction followed by cyclization and amidation to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit a broad range of biological activities, including antitumor, anti-inflammatory, and antioxidant properties. In biochemistry, N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. In materials science, N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been used as a building block for the synthesis of novel materials with unique optical and electronic properties.
Eigenschaften
IUPAC Name |
N,N-diethyl-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-4-16(5-2)14(17)11-9-10-7-6-8-12(19-3)13(10)20-15(11)18/h6-9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHPNGAUKCBUCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B5822234.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5822242.png)
![2-[2-(2-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5822247.png)

![N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine](/img/structure/B5822260.png)
![3-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5822265.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B5822284.png)

